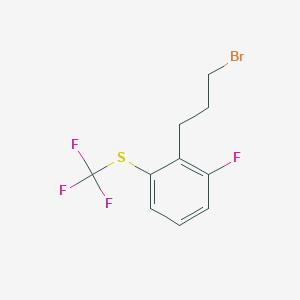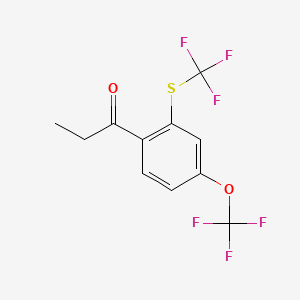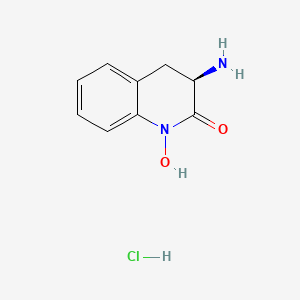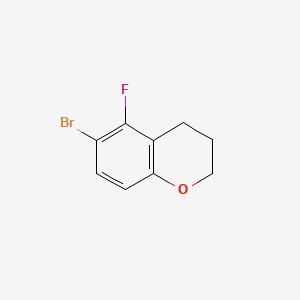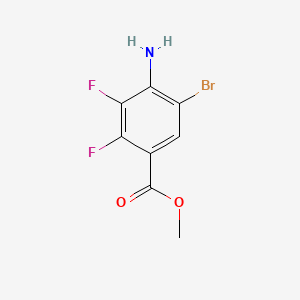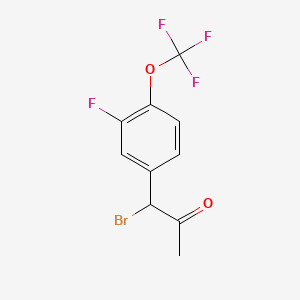
1-Bromo-1-(3-fluoro-4-(trifluoromethoxy)phenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-1-(3-fluoro-4-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H7BrF4O2 It is a brominated derivative of a phenylpropanone, featuring both fluoro and trifluoromethoxy substituents on the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(3-fluoro-4-(trifluoromethoxy)phenyl)propan-2-one typically involves the bromination of a suitable precursor. One common method is the bromination of 1-(3-fluoro-4-(trifluoromethoxy)phenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
1-Bromo-1-(3-fluoro-4-(trifluoromethoxy)phenyl)propan-2-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in diethyl ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives with the nucleophile replacing the bromine atom.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized products.
科学的研究の応用
1-Bromo-1-(3-fluoro-4-(trifluoromethoxy)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Bromo-1-(3-fluoro-4-(trifluoromethoxy)phenyl)propan-2-one depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the carbonyl group is reduced to an alcohol through the transfer of hydride ions from the reducing agent.
類似化合物との比較
Similar Compounds
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene: Similar structure but lacks the propan-2-one moiety.
1-Bromo-4-(trifluoromethoxy)benzene: Similar structure but lacks both the fluoro substituent and the propan-2-one moiety.
1-Bromo-1-(3-(difluoromethoxy)-4-(trifluoromethoxy)phenyl)propan-2-one: Similar structure but with a difluoromethoxy group instead of a fluoro group.
Uniqueness
1-Bromo-1-(3-fluoro-4-(trifluoromethoxy)phenyl)propan-2-one is unique due to the presence of both fluoro and trifluoromethoxy substituents on the aromatic ring, along with the brominated propan-2-one moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C10H7BrF4O2 |
|---|---|
分子量 |
315.06 g/mol |
IUPAC名 |
1-bromo-1-[3-fluoro-4-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7BrF4O2/c1-5(16)9(11)6-2-3-8(7(12)4-6)17-10(13,14)15/h2-4,9H,1H3 |
InChIキー |
HUUCVORTUWTETH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=CC(=C(C=C1)OC(F)(F)F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



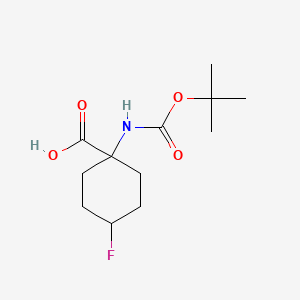
![9-Tert-butyl 2-methyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-2,9-dicarboxylate](/img/structure/B14045420.png)


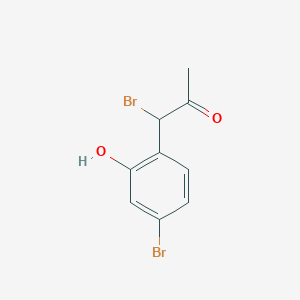
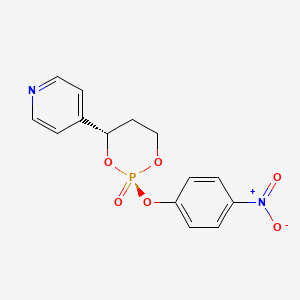
![1-[2,2-bis(trifluoromethylsulfonyl)ethyl]-2-fluoropyridin-1-ium](/img/structure/B14045445.png)
